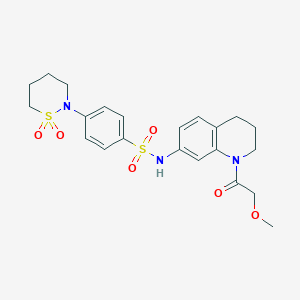

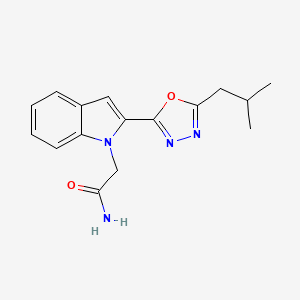

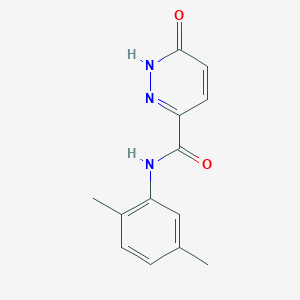

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a complex organic molecule that contains an indole ring and an oxadiazole ring . The indole ring is a common structure in many natural products and pharmaceuticals, known for its diverse biological activities. The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often used in drug design due to its bioisosteric properties .

Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the indole ring and the oxadiazole ring in separate steps, followed by their coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings, along with an isobutyl group attached to the oxadiazole ring . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

- Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated anti-inflammatory activity. For instance, various 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles were synthesized and exhibited anti-inflammatory effects in the Carrageenan-induced edema test in rat paw, highlighting their potential as anti-inflammatory agents (Nargund, Reddy, & Hariprasad, 1994).

Antimicrobial and Hemolytic Activity

- A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activities. Most compounds were active against selected microbial species, with compounds 6d and 6f showing significant potency, indicating their utility in developing antimicrobial agents (Gul et al., 2017).

Acetyl- and Butyrylcholinesterase Inhibition

- 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), showing moderate dual inhibition. These findings suggest applications in treating dementias and myasthenia gravis (Pflégr et al., 2022).

Antituberculosis Activity

- Compounds with the 1,3,4-oxadiazole moiety have been synthesized and tested against Mycobacterium tuberculosis, providing a foundation for developing new antituberculosis agents (Mir, Siddiqui, & Comrie, 1991).

Anticonvulsant Evaluation

- Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were designed, synthesized, and evaluated for anticonvulsant activities. The results highlighted significant anticonvulsant activity, suggesting the potential for developing new anticonvulsant drugs (Nath et al., 2021).

Collapsin Response Mediator Protein 1 (CRMP 1) Inhibition

- A series of 1,3,4-oxadiazole derivatives were investigated as CRMP 1 inhibitors, showing potential for treating small lung cancer. This research opens avenues for developing novel cancer therapeutics (Panchal, Rajput, & Patel, 2020).

Propiedades

IUPAC Name |

2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-10(2)7-15-18-19-16(22-15)13-8-11-5-3-4-6-12(11)20(13)9-14(17)21/h3-6,8,10H,7,9H2,1-2H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNHKHOBXWEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)

![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)